4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide
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Overview
Description
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chloro-substituted benzamide, a dioxido-thiazinan ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions.
Coupling with Indole: The final step involves coupling the synthesized thiazinan-benzamide intermediate with an indole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Material Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the thiazinan ring may participate in redox reactions. The compound’s overall effect is mediated through these interactions, influencing cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide is unique due to the presence of both the indole and thiazinan moieties, which are not commonly found together in a single molecule. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22ClN3O3S |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(2-indol-1-ylethyl)benzamide |
InChI |
InChI=1S/C21H22ClN3O3S/c22-18-8-7-17(15-20(18)25-11-3-4-14-29(25,27)28)21(26)23-10-13-24-12-9-16-5-1-2-6-19(16)24/h1-2,5-9,12,15H,3-4,10-11,13-14H2,(H,23,26) |
InChI Key |
YIEPMPCQLYEVMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=C(C=CC(=C2)C(=O)NCCN3C=CC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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